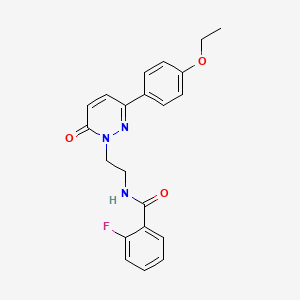

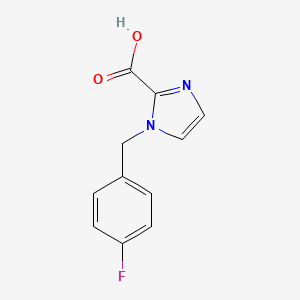

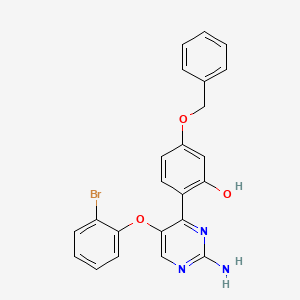

1-(2-(Cyclopentyloxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Stereodefined Piperidines and Constrained Amino Acids : Research highlights the synthesis of novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles from 2-(2-Cyano-2-phenylethyl)aziridines. These compounds serve as precursors for synthesizing stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among other derivatives. This process involves alkylation followed by microwave-assisted cyclization and regiospecific ring opening (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).

Anodic Cyanation and Carbon Framework Construction : Another study conducted anodic cyanation of methanolic solutions of 2-alkyl-N-phenylpiperidines leading to the formation of 2-cyano-6-alkyl-N-phenylpiperidines with high regioselectivity. This method was applied to construct the carbon framework of perhydrohistrionicotoxin, demonstrating its potential in complex organic synthesis (Malassene, Vanquelef, Toupet, Hurvois, & Moinet, 2003).

Biological Activity and Application

Antimicrobial Activity : The synthesis and evaluation of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives from 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile revealed significant antimicrobial activity for selected derivatives. This showcases the potential of related compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Synthesis of Schiff Bases for Antimicrobial Activity : Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives exhibited excellent antimicrobial activity. This indicates the potential of such compounds in antimicrobial drug development (Puthran et al., 2019).

Corrosion Inhibition : The evaluation of naphthyridine derivatives for corrosion inhibition on mild steel in hydrochloric acid showed that these compounds possess high inhibition activities. This suggests the utility of similar compounds in protecting metals from corrosion, highlighting an industrial application of such chemicals (Singh, Ebenso, Olasunkanmi, Obot, & Quraishi, 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-cyclopentyloxypyridine-4-carbonyl)-4-phenylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c24-17-23(19-6-2-1-3-7-19)11-14-26(15-12-23)22(27)18-10-13-25-21(16-18)28-20-8-4-5-9-20/h1-3,6-7,10,13,16,20H,4-5,8-9,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOLROMJFWZNAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)

![3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2626717.png)

![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)

![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)

![2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2626724.png)

![2-Fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2626732.png)